CGK733

概要

説明

CGK 733は、アテローム性動脈硬化症変異キナーゼおよびアテローム性動脈硬化症およびRad3関連キナーゼの阻害剤としての役割で知られる合成化学化合物です。これらのキナーゼは、DNA損傷応答および細胞周期チェックポイントの調節に不可欠です。

準備方法

CGK 733の合成は、コア構造の調製から始まり、さまざまな官能基の導入まで、複数のステップを伴います。合成経路には、通常、次のステップが含まれます。

コア構造の形成: コア構造は、一連の縮合反応と環化反応によって合成されます。

官能基の導入: ニトロ基、フルオロ基、トリクロロメチル基などのさまざまな官能基が、置換反応によって導入されます。

精製: 最終生成物は、再結晶およびクロマトグラフィーなどの技術を使用して精製され、高純度が得られます。

化学反応解析

CGK 733は、次のようないくつかの種類の化学反応を起こします。

酸化: CGK 733は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、化合物に存在するニトロ基を修飾するために使用できます。

置換: 置換反応は、一般的に分子中の官能基を導入または置換するために使用されます。

これらの反応に使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学研究の応用

CGK 733は、次のような幅広い科学研究の応用があります。

がん研究: CGK 733は、がん細胞におけるDNA損傷応答および細胞周期調節のメカニズムを研究するために使用されます。

細胞生物学: CGK 733は、細胞周期チェックポイントおよびDNA修復メカニズムにおけるアテローム性動脈硬化症変異キナーゼおよびアテローム性動脈硬化症およびRad3関連キナーゼの役割を調査するために使用されます.

化学反応の分析

CGK 733 undergoes several types of chemical reactions, including:

Oxidation: CGK 733 can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the nitro group present in the compound.

Substitution: Substitution reactions are commonly used to introduce or replace functional groups in the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

CGK733 is an Ataxia Telangiectasia Mutated (ATM) inhibitor that has shown a sensitizing impact in treating malignancies, but its effect on other diseases is still being researched . Studies suggest this compound has potential therapeutic applications in various fields, including osteoporosis and cancer research .

Scientific Research Applications

Osteoporosis Treatment

- This compound inhibits osteoclast differentiation and function, which are key factors in bone loss . It achieves this by blocking RANKL-mediated Ca2+ oscillation and the NF-κB/MAPK signaling pathway, which are essential for osteoclast formation .

- Animal studies using ovariectomized mice demonstrated that this compound improved bone loss, suggesting it may be a potential drug for osteoporosis prevention and treatment .

- Specifically, this compound treatment led to less bone loss and increased bone trabecular volume in the treated group compared to the control .

Cancer Research

- This compound induces the loss of cyclin D1, a protein associated with cell proliferation, via the ubiquitin-dependent proteasomal degradation pathway in breast cancer cell lines . This effect was observed in MCF-7 and T47D breast cancer cells .

- The compound inhibits the proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells . It also suppresses proliferation of non-transformed mouse embryonic fibroblast cells .

- This compound-mediated inhibition of proliferation is dose-dependent and can be significant at doses as low as 2.5 μM .

- Research indicates this compound induces intracellular calcium sequestration correlated with the PERK/CHOP signaling pathway .

Other Potential Applications

- This compound has shown neuroprotective effects against acrylamide-induced damage by reversing the expressions of ATM, ATR, and p21 .

- It has been reported to be involved in cell growth in drug-induced senescent tumor cells and can trigger apoptotic death .

Note: The concentrations of this compound used in experiments vary, ranging from 0.6 to 40 μM .

作用機序

CGK 733は、アテローム性動脈硬化症変異キナーゼおよびアテローム性動脈硬化症およびRad3関連キナーゼの活性を選択的に阻害することによって効果を発揮します。これらのキナーゼは、細胞周期調節およびDNA修復に関与するさまざまな下流標的をリン酸化することによって、DNA損傷応答において重要な役割を果たします。 これらのキナーゼを阻害することにより、CGK 733はDNA損傷応答を阻害し、化学療法および放射線療法などのDNA損傷剤に対するがん細胞の感受性を高めます .

類似の化合物との比較

CGK 733は、アテローム性動脈硬化症変異キナーゼおよびアテローム性動脈硬化症およびRad3関連キナーゼの二重阻害において独自です。類似の化合物には以下が含まれます。

KU-55933: CGK 733と比較して、より高い効力を有するアテローム性動脈硬化症変異キナーゼの選択的阻害剤.

VE-821: がん研究で同様の応用があるアテローム性動脈硬化症およびRad3関連キナーゼの阻害剤.

カフェイン: DNA損傷応答経路を研究するために研究で使用される、アテローム性動脈硬化症変異キナーゼおよびアテローム性動脈硬化症およびRad3関連キナーゼの非特異的阻害剤.

CGK 733は、両方のキナーゼのバランスのとれた阻害により際立っており、さまざまな生物学的プロセスにおけるこれらの経路間の相互作用を研究するための貴重なツールとなっています .

類似化合物との比較

CGK 733 is unique in its dual inhibition of ataxia telangiectasia mutated kinase and ataxia telangiectasia and Rad3-related kinase. Similar compounds include:

Caffeine: A non-specific inhibitor of ataxia telangiectasia mutated kinase and ataxia telangiectasia and Rad3-related kinase, used in research to study DNA damage response pathways.

CGK 733 stands out due to its balanced inhibition of both kinases, making it a valuable tool for studying the interplay between these pathways in various biological processes .

生物活性

CGK733 is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3 related (ATR) kinases, which play crucial roles in DNA damage response and cell cycle regulation. This article discusses the biological activities of this compound, focusing on its effects on cancer cells, bone metabolism, and mechanisms of action.

This compound operates primarily by inhibiting ATM and ATR kinase activities, which are essential for cellular responses to DNA damage. The compound has an IC50 value of approximately 200 nM for ATM and ATR inhibition, indicating its potency in blocking these pathways . By inhibiting these kinases, this compound disrupts cell cycle checkpoints and enhances the sensitivity of cancer cells to chemotherapy and radiotherapy.

Key Findings:

- Cell Cycle Regulation : this compound treatment leads to a significant reduction in cyclin D1 levels and phosphorylated retinoblastoma protein (RB) in MCF-7 breast cancer cells, effectively inhibiting cell proliferation .

- Enhanced Chemotherapy Sensitivity : In HBV-positive hepatocellular carcinoma cells (HepG2.2.15), this compound increased sensitivity to taxol by promoting multinucleated cell formation .

- Induction of Cell Death : Treatment with this compound has been shown to induce non-apoptotic cell death in pancreatic cancer cells through mechanisms that do not involve traditional apoptotic pathways .

Effects on Osteoclasts and Bone Metabolism

Recent studies have highlighted the potential of this compound in treating osteoporosis by modulating osteoclast activity. Osteoclasts are responsible for bone resorption, and their overactivation leads to bone loss.

Study Insights:

- Inhibition of Osteoclast Formation : this compound was found to inhibit osteoclast differentiation by blocking RANKL-mediated signaling pathways, including NFATc1 activation .

- Therapeutic Potential : In ovariectomized mouse models, this compound demonstrated significant protective effects against estrogen deficiency-induced bone loss, suggesting its potential as a therapeutic agent for osteoporosis .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that this compound significantly downregulated key proteins involved in cell cycle progression, leading to reduced cell proliferation and enhanced sensitivity to radiotherapy.

- Osteoporosis Model : In an ovariectomized mouse model, treatment with this compound resulted in improved bone density metrics compared to control groups, indicating its potential use as a treatment for osteoporosis.

特性

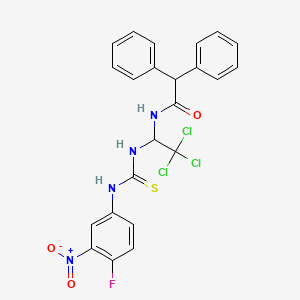

IUPAC Name |

2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-fluoro-3-nitrophenyl)carbamothioylamino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl3FN4O3S/c24-23(25,26)21(30-22(35)28-16-11-12-17(27)18(13-16)31(33)34)29-20(32)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H,(H,29,32)(H2,28,30,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCDNLNLQNYZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl3FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424997 | |

| Record name | Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905973-89-9 | |

| Record name | CGK 733 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905973899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYL ACETAMIDOTRICHLOROETHYL FLUORONITROPHENYL THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3DGZ99QYM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the initial claims about the mechanism of action of CGK733?

A1: this compound was initially reported as a selective inhibitor of ATM and ATR kinases, key regulators of the DNA damage response (DDR) pathway. This pathway is often dysregulated in cancer cells, making it an attractive target for therapeutic intervention [, , ].

Q2: Have those initial claims been challenged?

A2: Yes, the initial claims about this compound's specificity for ATM and ATR have been challenged. Subsequent studies have shown that this compound does not directly inhibit ATM or ATR kinase activity in all cell lines tested [, , ].

Q3: Despite the lack of direct ATM/ATR inhibition in some studies, what effects have been observed with this compound treatment?

A3: Despite the conflicting evidence on direct ATM/ATR inhibition, this compound has been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines [, , , ]. It has also been reported to enhance the radiosensitivity of tumor cells, suggesting a potential role as a chemosensitizer in cancer therapy [, ].

Q4: What alternative mechanisms of action for this compound have been proposed?

A4: Several alternative mechanisms have been proposed for this compound's effects, including:

- Modulation of calcium homeostasis: this compound has been shown to induce vesicular calcium sequestration, potentially through activation of the PERK/CHOP signaling pathway, which is involved in the unfolded protein response [].

- Inhibition of poly(ADP-ribose) polymerase (PARP) activity: Some studies suggest that this compound may exert its anti-tumor effects through the inhibition of PARP, a key enzyme involved in DNA repair [].

Q5: What are the downstream effects of this compound treatment on cell cycle progression and apoptosis?

A5: this compound treatment has been shown to:

- Induce G2/M cell cycle arrest: This effect is thought to be mediated by the activation of checkpoint kinases Chk1 and Chk2, leading to the phosphorylation and inactivation of Cdc25C, a phosphatase required for the activation of cyclin-dependent kinase 1 (CDK1) and entry into mitosis [].

- Trigger apoptosis: this compound has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The exact mechanisms underlying these effects are still under investigation [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C23H18Cl3F2N5O3S, and its molecular weight is 584.86 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research articles don't delve into detailed spectroscopic analysis of this compound, it's likely that standard characterization techniques such as NMR, IR, and mass spectrometry were employed during its synthesis and study. Further exploration of chemical databases and literature focusing specifically on this compound synthesis might provide detailed spectroscopic information.

Q8: Have any studies explored the SAR of this compound?

A8: Yes, one study investigated the SAR of this compound by synthesizing and evaluating the activity of 35 analogs [].

Q9: What were the key findings of the SAR study?

A9: The SAR study revealed that:

Q10: What are the implications of these SAR findings?

A10: These findings provide insights into the structural features crucial for this compound's biological activity. They could guide the development of more potent and selective analogs with improved pharmacological properties.

Q11: What in vitro models have been used to study the effects of this compound?

A11: Various cancer cell lines, including HeLa S3, PC12, and hepatocellular carcinoma cells, have been used to study the effects of this compound on cell viability, proliferation, cell cycle progression, apoptosis, and DNA damage response [, , , , ].

Q12: What in vivo models have been used to assess the efficacy of this compound?

A12: Animal models, including a nude mouse model of nasopharyngeal carcinoma and a mouse model of chronic myeloid leukemia, have been used to evaluate the in vivo effects of this compound on tumor growth and survival [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。